2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole
Description
2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole is a heterocyclic compound featuring an oxazole core substituted with a chloromethyl group at position 2 and a 3-(trifluoromethyl)phenyl group at position 3. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, confers rigidity and metabolic stability, while the trifluoromethyl group enhances lipophilicity and bioavailability .
Properties
IUPAC Name |
2-(chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c12-5-10-16-6-9(17-10)7-2-1-3-8(4-7)11(13,14)15/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWOKIXTYGLBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(O2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with an appropriate oxazole precursor under specific conditions. One common method involves the use of a chloromethylating agent, such as chloromethyl methyl ether, in the presence of a base like sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of different heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base and an inert solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C${11}$H$7$ClF$_3$NO
- Molecular Weight : 261.63 g/mol (calculated based on analogous compounds in )
- Structural Features : The chloromethyl group (-CH$2$Cl) at position 2 serves as a reactive handle for further functionalization, while the electron-withdrawing trifluoromethyl group (-CF$3$) at the phenyl ring enhances electrophilic character .
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
Oxazole Derivatives
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole (CAS 175205-48-8): Molecular Formula: C${10}$H$6$F$_3$NO Molecular Weight: 213.16 g/mol Properties: Boiling point 78°C at 0.6 mmHg, density 1.297 g/cm³, pKa ~0.21 . Key Difference: Lacks the chloromethyl group, reducing reactivity for downstream modifications.
2-(Chloromethyl)-5-(3-chlorophenyl)-1,3-oxazole (CAS 64640-15-9): Molecular Formula: C${10}$H$7$Cl$_2$NO Molecular Weight: 228.08 g/mol Applications: Used as a precursor in agrochemical synthesis . Key Difference: Replaces -CF$_3$ with -Cl on the phenyl ring, altering electronic and steric profiles .
Oxadiazole Derivatives
3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole :
- Molecular Formula : C${10}$H$6$ClF$3$N$2$O
- Molecular Weight : 262.62 g/mol
- Properties : ≥95% purity; the oxadiazole ring (N-O-N system) increases polarity compared to oxazole .
2-[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole :
- Molecular Formula : C${19}$H${11}$ClF$4$N$4$O$_2$
- Molecular Weight : 446.77 g/mol
- Key Difference : Incorporates a fluorinated isoxazole moiety, enhancing metabolic resistance .
Chloromethyl-Substituted Heterocycles
Key Observations :
- Thiazole derivatives (e.g., compounds in ) exhibit lower molecular weights and higher yields (~50–55%) compared to oxazole-based systems, likely due to easier synthetic accessibility .
- The trifluoromethyl group in the target compound increases molecular weight by ~66 g/mol compared to its chloro-substituted analog ( vs. 10).
Biological Activity
2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole is a synthetic compound belonging to the oxazole family, characterized by its unique molecular structure that includes a chloromethyl group and a trifluoromethyl-substituted phenyl ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C12H9ClF3N2O
- Molecular Weight : 275.65 g/mol
- CAS Number : 70680-54-5
The presence of the trifluoromethyl group enhances the compound's reactivity and interaction with biological targets, which may lead to significant pharmacological effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. The chloromethyl group is known to enhance the electrophilic nature of the compound, allowing it to interact effectively with microbial enzymes and receptors.
Anticancer Activity
Studies have demonstrated that this compound shows promising anticancer properties. In vitro assays reveal that it can induce apoptosis in various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
For instance, one study reported an IC50 value of 15.63 µM against MCF-7 cells, which is comparable to established chemotherapeutic agents such as doxorubicin .
The mechanism through which this compound exerts its effects appears to involve:
- Binding to Enzymes or Receptors : The compound may form covalent bonds with nucleophilic sites on proteins, influencing various cellular pathways.
- Induction of Apoptosis : Flow cytometry assays have shown that the compound can trigger apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors like p53 and activation of caspases .
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole | C12H10ClF3N2O | Different phenyl substitution |
| 5-Methyl-2-[3-(trifluoromethyl)phenyl]oxazole | C11H8F3N2O | Lacks chloromethyl group |
| 4-(Chlorobenzyl)-5-methyl-2-(trifluoromethyl)phenyl oxazole | C12H10ClF3N2O | Different substitution pattern |
The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of this compound through various assays:
- Cytotoxicity Assays : Demonstrated significant cytotoxic effects against multiple cancer cell lines with varying IC50 values.
- Apoptosis Induction : Flow cytometry analyses indicated that the compound acts in a dose-dependent manner to induce apoptosis.
- Enzyme Inhibition Studies : Investigations into its ability to inhibit specific enzymes related to cancer progression are ongoing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
